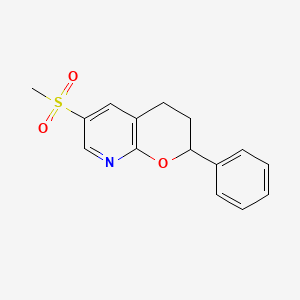

2H-Pyrano(2,3-b)pyridine, 3,4-dihydro-6-(methylsulfonyl)-2-phenyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2H-Pyrano[2,3-b]pyridine, 3,4-dihydro-6-(methylsulfonyl)-2-phenyl- is a heterocyclic system featuring a fused pyranopyridine core with a 3,4-dihydro modification. The methylsulfonyl (-SO₂CH₃) and phenyl (-C₆H₅) substituents at positions 6 and 2, respectively, contribute to its electronic and steric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrano(2,3-b)pyridine, 3,4-dihydro-6-(methylsulfonyl)-2-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the pyrano-pyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrano(2,3-b)pyridine, 3,4-dihydro-6-(methylsulfonyl)-2-phenyl- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

2H-Pyrano(2,3-b)pyridine, 3,4-dihydro-6-(methylsulfonyl)-2-phenyl- has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2H-Pyrano(2,3-b)pyridine, 3,4-dihydro-6-(methylsulfonyl)-2-phenyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific target and the context of its use. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Structural Analogues with Substituted Phenyl and Sulfur-Containing Groups

A closely related compound, 2H-Pyrano[2,3-b]pyridine, 2-(3,4-dichlorophenyl)-3,4-dihydro-6-(methylsulfinyl)- (CAS: 102830-70-6), differs in two key aspects:

Substituent Oxidation State: The sulfinyl (-SOCH₃) group in this analogue is less electron-withdrawing than the sulfonyl (-SO₂CH₃) group in the target compound.

Phenyl Substitution : The 3,4-dichlorophenyl moiety introduces enhanced lipophilicity and steric bulk compared to the unsubstituted phenyl group in the target compound. Chlorine atoms may also influence halogen bonding in protein interactions .

Functional Group Variations in Pyrano[2,3-b]pyridine Derivatives

describes ethyl 5-methyl-6-cyano-7-chloro-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate, which shares the pyrano[2,3-b]pyridine core but features:

- Cyano (-CN) and ester (-COOEt) groups at positions 6 and 3.

- A 2-oxo modification instead of 3,4-dihydro.

These differences reduce ring saturation and introduce polar functional groups, likely altering solubility and metabolic stability compared to the target compound .

Heterocyclic Core Modifications

- Thieno[2,3-b]pyridine Derivatives (): Compounds like thiazolo[3,2-a]pyridine and thieno[2,3-b]thiophene replace the pyran oxygen with sulfur. This substitution increases electron richness and may enhance π-π stacking interactions. However, the absence of the pyran oxygen alters hydrogen-bonding capacity .

- Pyrrolo[2,3-b]pyridine Derivatives (): These feature a fused pyrrole ring instead of pyran. The nitrogen-rich structure is often utilized in kinase inhibitors, suggesting that the target compound’s sulfonyl group could similarly modulate kinase binding affinity .

Key Data Table: Structural and Functional Comparison

Research Implications and Limitations

- Bioactivity: While similar compounds (e.g., pyrrolo[2,3-b]pyridines in ) show kinase inhibition, the target compound’s biological activity remains uncharacterized in the provided evidence.

- Material Science : The sulfonyl group’s electron-withdrawing nature may make the compound a candidate for conductive polymers or sensors, analogous to sulfur-containing heterocycles in .

Biological Activity

2H-Pyrano(2,3-b)pyridine, 3,4-dihydro-6-(methylsulfonyl)-2-phenyl- is a heterocyclic compound that has drawn considerable attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following characteristics:

- Molecular Formula : C15H15N1O3S

- Molecular Weight : 287.35 g/mol

- CAS Number : [insert CAS number if available]

The structure features a pyridine ring fused with a pyran ring and a methylsulfonyl group at the 6-position, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Modulation : The compound acts as a modulator for several enzymes, influencing metabolic pathways.

- Receptor Interaction : It has been shown to interact with specific receptors, potentially altering signal transduction pathways.

Pharmacological Effects

Research indicates that 2H-Pyrano(2,3-b)pyridine derivatives exhibit a range of pharmacological effects:

- Antimicrobial Activity : Studies have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown high efficacy against Staphylococcus aureus and Pseudomonas aeruginosa .

- Anticancer Potential : Some derivatives have been evaluated for their anticancer properties. A study highlighted that certain compounds induced apoptosis in breast cancer cell lines, showcasing their potential as anticancer agents .

- Anti-inflammatory Effects : Preliminary studies suggest that these compounds may exhibit anti-inflammatory properties by inhibiting key inflammatory mediators .

Biological Activity Summary

Case Studies

- Antimicrobial Study : A recent investigation synthesized various pyrano-pyridine derivatives and tested their antimicrobial activity against multiple pathogens. Compound 8 was noted for its potent activity against Staphylococcus aureus, achieving an inhibition rate exceeding 90% .

- Anticancer Research : In a study focusing on breast cancer cell lines (MCF-7 and MDA-MB-231), certain derivatives of the compound were found to significantly reduce cancer stem cell populations and induce apoptosis in treated cells. The metabolic profiling revealed alterations in glycolysis and other metabolic pathways, indicating a profound impact on cellular metabolism .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 2H-pyrano[2,3-b]pyridine derivatives, and how can their purity be validated?

Answer:

- Synthetic Routes : Common approaches involve cyclocondensation of substituted pyridines with dienophiles or ketenes under acidic conditions. For example, 3,4-dihydro-2H-pyrano[2,3-b]pyridine scaffolds can be synthesized via [4+2] cycloaddition reactions using substituted pyridines and α,β-unsaturated carbonyl compounds (e.g., methyl vinyl ketone) .

- Purification and Validation : Use column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm substituent positions .

Q. How can structural modifications (e.g., methylsulfonyl or phenyl groups) influence the compound’s physicochemical properties?

Answer:

- Solubility : The methylsulfonyl group (-SO₂CH₃) increases hydrophilicity, improving aqueous solubility. However, the hydrophobic phenyl ring at position 2 may counterbalance this, requiring logP calculations (e.g., using ChemAxon software) to predict solubility .

- Stability : Evaluate via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. The electron-withdrawing sulfonyl group may enhance oxidative stability compared to unsubstituted analogs .

Q. What in vitro assays are suitable for preliminary screening of antimicrobial activity for this compound?

Answer:

- Minimum Inhibitory Concentration (MIC) : Use broth microdilution assays (Muller-Hinton medium) against gram-negative pathogens like Yersinia enterocolitica. For example, related pyrano[2,3-c]pyridine derivatives showed MIC values of 25–200 µg/mL .

- Bactericidal Activity : Perform MBC (Minimum Bactericidal Concentration) assays by subculturing MIC samples on agar plates. Compound 2{3} in achieved MBC at 200 µg/mL for 72.3% of tested strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize HIPK2 inhibition for antifibrotic applications?

Answer:

- Key Modifications : Introduce oxadiazole substituents (e.g., oxadiazolyl groups at position 6) to enhance HIPK2 binding affinity. Docking studies (AutoDock Vina) suggest the methylsulfonyl group stabilizes hydrogen bonds with HIPK2’s ATP-binding pocket .

- In Vitro Validation : Use HEK293 cells transfected with HIPK2 plasmids. Measure inhibition via Western blot (phospho-Smad2/3 reduction) and IC₅₀ calculations .

Q. What experimental approaches can elucidate the mechanism of action against antimicrobial targets?

Answer:

- Target Identification : Perform proteomic profiling (LC-MS/MS) of Yersinia lysates treated with the compound. Compare protein expression to untreated controls, focusing on membrane transporters (e.g., ABC efflux pumps) .

- Enzyme Inhibition Assays : Test inhibition of dihydrofolate reductase (DHFR) or DNA gyrase—common targets for gram-negative pathogens. Use spectrophotometric NADPH oxidation assays (DHFR) or supercoiling assays (gyrase) .

Q. How can aqueous solubility be improved without compromising bioactivity?

Answer:

- Structural Modifications : Introduce polar groups (e.g., hydroxyl or amine) at position 5. achieved a threefold solubility increase in pyrrolo[2,3-b]pyridines via this strategy .

- Formulation Strategies : Use polymer-based nanoparticles (e.g., cholesteryl-poly(allylamine)) for encapsulation. Dynamic light scattering (DLS) can optimize particle size (<200 nm) for enhanced dissolution .

Q. What in vivo models are appropriate for evaluating antifibrotic efficacy?

Answer:

- Unilateral Ureteral Obstruction (UUO) Model : Administer the compound (10–50 mg/kg/day, oral gavage) to mice with surgically induced kidney fibrosis. Assess collagen deposition via Masson’s trichrome staining and hydroxyproline assays .

- Biomarker Monitoring : Quantify serum TGF-β1 (ELISA) and urinary albumin-to-creatinine ratios to correlate efficacy with HIPK2 pathway modulation .

Properties

CAS No. |

102830-68-2 |

|---|---|

Molecular Formula |

C15H15NO3S |

Molecular Weight |

289.4 g/mol |

IUPAC Name |

6-methylsulfonyl-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine |

InChI |

InChI=1S/C15H15NO3S/c1-20(17,18)13-9-12-7-8-14(19-15(12)16-10-13)11-5-3-2-4-6-11/h2-6,9-10,14H,7-8H2,1H3 |

InChI Key |

AWCZUACANNUUIL-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(N=C1)OC(CC2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.